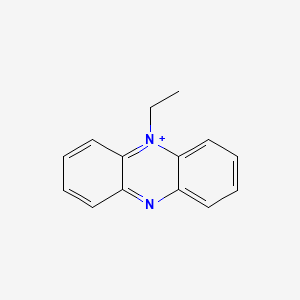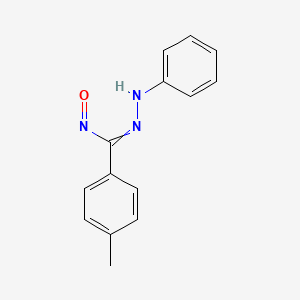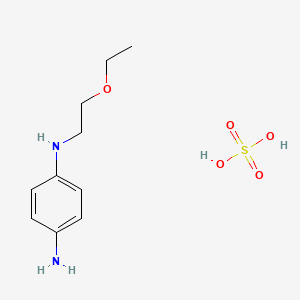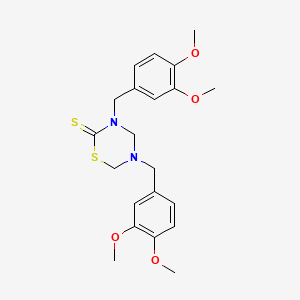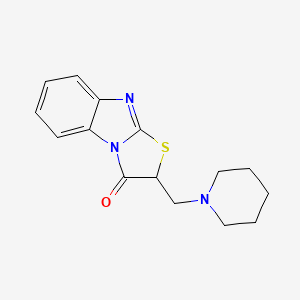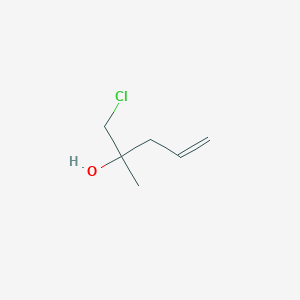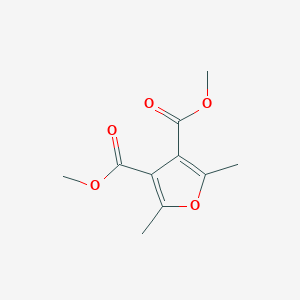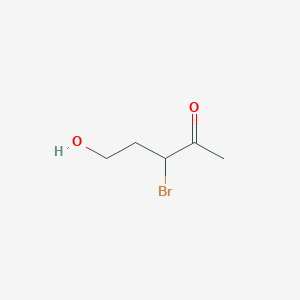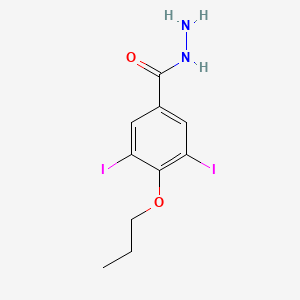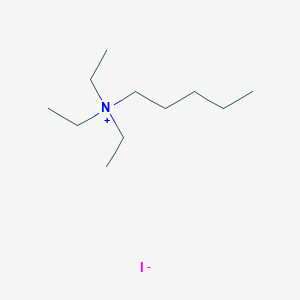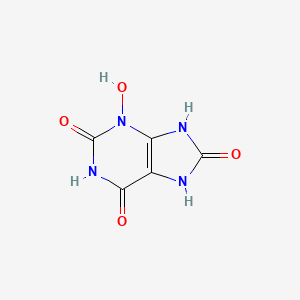
3-Hydroxyuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyuric acid is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of uric acid, featuring a hydroxyl group at the third position of the purine ring structure. This modification imparts distinct chemical and biological characteristics to the molecule, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyuric acid typically involves the hydroxylation of uric acid. One common method is the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective hydroxylation at the third position.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing the compound through metabolic pathways. These methods are advantageous due to their efficiency and sustainability compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyuric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-ketouric acid, while reduction can produce 3,4-dihydroxyuric acid.
Scientific Research Applications
3-Hydroxyuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating conditions such as gout and hyperuricemia.
Industry: It is used in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Hydroxyuric acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid. This inhibition can lead to reduced levels of uric acid in the body, making it a potential therapeutic agent for conditions like gout. Additionally, this compound may interact with other enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Uric Acid: The parent compound, which lacks the hydroxyl group at the third position.
Allopurinol: A structural analog used as a medication to reduce uric acid levels.
Xanthine: A precursor in the biosynthesis of uric acid.
Uniqueness
3-Hydroxyuric acid is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its solubility and alters its interaction with enzymes and receptors compared to similar compounds.
Properties
CAS No. |
22151-75-3 |
|---|---|
Molecular Formula |
C5H4N4O4 |
Molecular Weight |
184.11 g/mol |
IUPAC Name |
3-hydroxy-7,9-dihydropurine-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O4/c10-3-1-2(7-4(11)6-1)9(13)5(12)8-3/h13H,(H2,6,7,11)(H,8,10,12) |
InChI Key |
ROODMTBJKIFDTG-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NC(=O)N1)N(C(=O)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


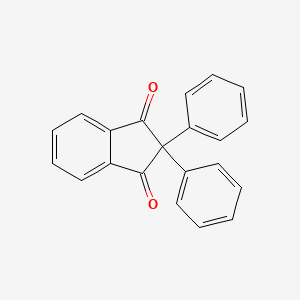
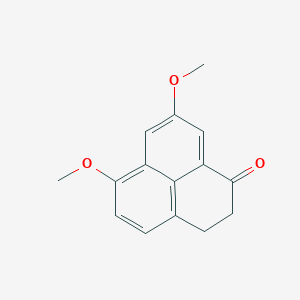
![2-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B14701502.png)

